molecular formula C12H8F3NO2S B13664799 2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid

2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid

Cat. No.: B13664799
M. Wt: 287.26 g/mol
InChI Key: LHBDULHMIAHQSX-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid typically involves the reaction of 2-(trifluoromethyl)benzyl bromide with thiazole-4-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, aldehydes

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to the modulation of biological processes. The compound can inhibit the activity of certain enzymes, disrupt cellular signaling pathways, and induce apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)benzoic Acid
  • 2-Phenylthiazole-4-carboxylic Acid
  • 2-(Trifluoromethyl)pyridine-4-carboxylic Acid

Comparison: 2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid stands out due to the presence of both the trifluoromethyl group and the thiazole ring, which confer unique chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, higher biological activity, and greater potential for therapeutic applications.

Properties

Molecular Formula

C12H8F3NO2S

Molecular Weight

287.26 g/mol

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H8F3NO2S/c13-12(14,15)8-4-2-1-3-7(8)5-10-16-9(6-19-10)11(17)18/h1-4,6H,5H2,(H,17,18)

InChI Key

LHBDULHMIAHQSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=CS2)C(=O)O)C(F)(F)F

Origin of Product

United States

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